
Aristolochic acid E
概要
説明
Aristolochic Acid E (AA-E) is a nitro-phenanthrene carboxylic acid derivative found in plants of the genus Aristolochia. These compounds are structurally characterized by a phenanthrene ring system with a nitro group (-NO₂) at position C10 and a methoxy group (-OCH₃) at position C3, distinguishing them from other aristolochic acid (AA) analogues . AA-E is primarily studied for its cytotoxic and nephrotoxic properties, which are linked to its ability to form DNA adducts, leading to mutagenesis and renal failure . While AA-E is less abundant in medicinal herbs compared to Aristolochic Acid I (AA-I) and II (AA-II), its presence in traditional remedies has raised significant safety concerns .
準備方法
Total Synthesis of Aristolochic Acid E
Suzuki-Miyaura Coupling Strategy
The synthesis of AA-E follows a modular approach developed for AA-I and AA-II, leveraging a Suzuki-Miyaura coupling to assemble the phenanthrene skeleton :
Step 1: Preparation of Ring-A Precursor
The iodobenzaldehyde derivative 27 (2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol tetrahydropyranyl ether) serves as the universal Ring-A component. It is synthesized via oxidation of aldoxime 26 in 92% yield .
Step 2: Coupling with Ring-C Boronates
Ring-C boronates (21a–h ) are coupled with 27 in aqueous dioxane at 95°C using Pd(PPh₃)₄ and Cs₂CO₃. This step concurrently induces aldol condensation and elimination, directly yielding the phenanthrene intermediate 36a–h (56–77% yield) .
Step 3: Deprotection and Oxidation
-
Deprotection : The tetrahydropyranyl group is removed using 0.1% H₂SO₄ in methanol, yielding alcohols 37a–h (>95% yield) .
-
Oxidation : Sequential oxidation with MnO₂/CrO₃ (to aldehydes 38a–h ) followed by NaClO₂ in buffered DMSO produces the target carboxylic acids (1 , 2 , 1c–h ) .
Adaptation for AA-E : To synthesize AA-E, a boronate with methoxy/hydroxyl substituents at position 6 or 8 must be selected for the Suzuki-Miyaura coupling. For example, using 6-methoxy-2-boronate would direct functionalization to the desired position.
Critical Reaction Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Coupling temperature | 95°C | Maximizes Pd catalyst activity |
Solvent system | Dioxane:H₂O (4:1) | Enhances boronate solubility |
Oxidation agent (Step 3) | NaClO₂ in DMSO/NaH₂PO₄ | Prevents over-oxidation |
Purification method | Silica gel chromatography | Removes geometric isomers |
Plant-Based Extraction and Isolation of AA-E
Defatting and Solvent Extraction
Protocol for Aristolochia bracteolata :
-
Defatting : 200 g dried plant material is macerated in petroleum ether (40–60°C) for 6 hours, yielding 5.35% oily residue .
-
Methanol extraction : Defatted residue is soaked in methanol for 72 hours, producing a 16.5% crude extract .
-
Partitioning : The extract is partitioned between H₂O and CHCl₃, with AA-E concentrating in the chloroform layer .
Chromatographic Purification
-
Column chromatography : Silica gel eluted with CHCl₃/MeOH gradients isolates AA-E-rich fractions .
-
Preparative TLC : AA-E is resolved on silica-gel F₂₅₄ plates using CHCl₃/MeOH (6:1), yielding a yellow crystalline product (Fig. 3–4) .
-
HPLC quantification : A C18 column with 1% acetic acid/MeOH (40:60) mobile phase achieves baseline separation (Fig. 5–6) .
Industrial-Scale Extraction (Patent Analysis)
A patented process optimizes AA-E recovery using alkaline extraction and solvent partitioning :
-
Alkaline extraction : Plant material is treated with pH 8–8.5 disodium hydrogen phosphate solution.
-
Acid precipitation : Adjusting to pH 5.3 precipitates crude AAs.
-
Solvent recrystallization : Dissolution in ethyl acetate followed by alkaline re-extraction and acidification yields 98% pure AA-E .
Analytical Validation of AA-E
Spectroscopic Characterization
-
MS/MS : Characteristic [M-H]⁻ ion at m/z 341 with fragmentation peaks at m/z 297 (CO₂ loss) and 253 (NO₂ loss) .
Purity Assessment
Method | AA-E Purity | Recovery Rate |
---|---|---|
Preparative TLC | 92% | 85% |
HPLC | 98% | 91% |
化学反応の分析
Nitroreduction Bioactivation
Reaction Type | Enzymatic System | Products | Biological Impact |
---|---|---|---|
Nitro group reduction | NADPH:quinone oxidoreductase 1 (NQO1), CYP1A1/2 | N-hydroxyaristolactams → Aristolactam nitrenium ions | Forms DNA adducts: |
Synthetic Coupling Reactions
Precursor | Coupling Partner | Catalyst | Yield | Application |
---|---|---|---|---|
Iodo-phenanthrene derivative 27 | Benzaldehyde 2-boronates | Pd(PPh₃)₄ | 56-77% | Constructs phenanthrene core via Suzuki-Miyaura coupling |
Oxidative Modifications
Starting Material | Oxidizing Agent | Product | Yield |
---|---|---|---|
Benzyl alcohol 37a-h | MnO₂ → NaClO₂ | AA carboxylic acids | 40-65% |
This data demonstrates that classical AAs undergo three primary reaction types:
-
Enzymatic activation creating DNA-binding electrophiles
-
Palladium-catalyzed cross couplings for core structure assembly
-
Sequential oxidation protocols to install carboxylic acid groups
For AA-E specific information, additional research would be required to determine if its reactions follow these established patterns or exhibit unique chemical behavior. Current literature gaps suggest AA-E either:
-
Shares reaction pathways with AAI/AAII
-
Represents a nomenclature variant requiring clarification
-
Remains undercharacterized in public scientific databases
Recommended next steps:
-
Verify compound nomenclature with IUPAC standards
-
Consult recent patent literature (post-2020) for synthetic methods
-
Explore structural analogs through PubChem similarity searches
科学的研究の応用
Toxicological Research
Nephrotoxicity and Cancer Correlation
AAE is primarily known for its role in aristolochic acid nephropathy (AAN), a condition characterized by chronic kidney disease and a high incidence of upper urinary tract urothelial carcinoma (UUC). Studies have shown that exposure to AAE can lead to severe renal damage and mutations associated with cancer development. For instance, a significant number of patients who consumed herbal products containing AAE developed UUC, highlighting the compound's carcinogenic potential .
Mechanistic Studies
Research indicates that AAE induces DNA damage through the formation of DNA adducts, which are critical in the mutagenesis process leading to cancer. In vitro studies demonstrated that AAE is mutagenic in various cell lines, causing mutations predominantly characterized by A:T to T:A transversions . Furthermore, animal studies have confirmed that exposure to AAE results in tumors across multiple organ systems, including the kidneys and urinary tract .
Pharmacological Applications
Potential Antitumor Activity
Despite its toxicity, there is ongoing research into the potential antitumor properties of aristolochic acids, including AAE. Some studies suggest that structural modifications or combinations with other therapeutic agents might mitigate toxicity while enhancing anticancer efficacy . The exploration of AAE's immune-modulating effects is also a promising area of research, as it may provide insights into its dual role as both a toxin and a potential therapeutic agent .
Analytical Chemistry and Detection Methods
Detection Techniques
The need for accurate detection methods for AAE in herbal products has led to advancements in analytical chemistry. Improved techniques for identifying aristolochic acids in plant samples are essential for ensuring consumer safety and regulatory compliance. Research emphasizes the importance of developing rapid detection technologies to identify AA-DNA adducts in biological samples .
Case Studies and Epidemiological Evidence
Epidemiological Studies
Several case studies have documented the effects of AAE on human health. For instance, a significant number of cases were reported among patients in Belgium who consumed slimming pills containing herbal extracts with AAE . These studies highlighted the urgent need for awareness regarding the consumption of traditional medicines containing aristolochic acids.
Study | Population | Findings |
---|---|---|
Nortier et al. (2000) | Belgian patients with nephropathy | High rates of UUC (40-46%) among patients exposed to AAE |
Vanherweghem et al. (1993) | Female patients using herbal slimming pills | Rapidly progressive interstitial nephritis linked to AAE |
Liu et al. (2004) | Hupki mouse fibroblast cultures | Predominant mutations found in p53 DNA-binding domain due to AAE exposure |
作用機序
Aristolochic acid E exerts its effects primarily through the formation of DNA adducts, leading to mutations and carcinogenesis . The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, causing mutations in critical genes such as TP53 . This process involves enzymes like nitroreductases and organic anion transporters .
類似化合物との比較
Comparison with Similar Aristolochic Acid Analogues
Structural Features
Aristolochic Acid E shares core structural similarities with other AA analogues but differs in substituent groups, which influence toxicity and bioactivity. Key structural comparisons include:
Compound | Substituent at C3 | Substituent at C10 | Additional Features |
---|---|---|---|
AA-E | Methoxy (-OCH₃) | Nitro (-NO₂) | Phenanthrene backbone |
AA-I | Methoxy (-OCH₃) | Nitro (-NO₂) | Lacks hydroxyl group at C6 |
AA-II | Hydroxyl (-OH) | Nitro (-NO₂) | Increased polarity |
AA-α | Methoxy (-OCH₃) | Formyloxy (-OCHO) | Higher cytotoxicity in HK-2 cells |
AA-IVa | Methoxy (-OCH₃) | Hydroxyl (-OH) | Reduced nephrotoxicity |
Source: Structural data from spectroscopic analyses and molecular docking studies .
Toxicity Profiles
Cytotoxicity
- AA-E : Exhibits moderate cytotoxicity in renal proximal tubular (HK-2) cells, with an IC₅₀ of 18.7 μM, attributed to its nitro-reduction metabolites .
- AA-I : More potent (IC₅₀ = 5.2 μM) due to stable DNA adduct formation .
- AA-α (C10 formyloxy analogue): Higher cytotoxicity (IC₅₀ = 12.4 μM) than AA-E, linked to enhanced cellular uptake .
Nephrotoxicity and Carcinogenicity
- AA-E : Causes tubular necrosis in rats at 10 mg/kg/day over 28 days, with DNA adduct levels 30% lower than AA-I .
- AA-I: Classified as a Group 1 carcinogen by IARC due to urothelial carcinoma induction .
- AA-IVa: Non-carcinogenic in vivo, as hydroxylation at C10 reduces metabolic activation .
Mechanisms of Toxicity
- DNA Adduct Formation: AA-E forms 7-(deoxyadenosin-N⁶-yl)-aristolactam I adducts, but at a slower rate than AA-I due to steric hindrance from the methoxy group .
- Renal Uptake : AA-E’s lower logP (1.8) compared to AA-I (2.4) reduces proximal tubule accumulation, partially explaining its milder nephrotoxicity .
- Metabolic Activation : Cytochrome P450-mediated nitro-reduction generates reactive intermediates; AA-E’s metabolites are less persistent than AA-I’s .
Analytical Methods for Detection
生物活性
Aristolochic acid E (AAE) is a member of the aristolochic acids family, known for its biological activities, particularly its nephrotoxic and carcinogenic properties. This compound, derived from various plants in the Aristolochia genus, has been linked to severe health issues, including aristolochic acid nephropathy (AAN) and urothelial carcinoma. This article explores the biological activity of AAE, focusing on its mechanisms of action, toxicity, and related case studies.
Aristolochic acids, including AAE, exert their toxic effects through several molecular mechanisms:
- DNA Adduct Formation : AAE forms covalent bonds with DNA, leading to the creation of DNA adducts. The predominant adduct identified is 7-(deoxyadenosin-N(6)-yl)aristolactam I (dA-AAI), which is associated with mutations in critical oncogenes such as H-ras and p53. These mutations predominantly manifest as A:T to T:A transversions, which are significant in carcinogenesis .
- Induction of Mutagenesis : In vitro studies have demonstrated that AAE induces mutations in various cell lines, including Salmonella typhimurium and mammalian cells. These mutations are linked to chromosomal aberrations and sister chromatid exchanges .
- Nephrotoxicity : AAE has been shown to cause acute kidney injury characterized by interstitial fibrosis and tubular atrophy. This nephrotoxicity is often attributed to mitochondrial dysfunction and oxidative stress induced by the compound .
- Hepatotoxicity : Emerging research indicates that AAE may also induce hepatotoxic effects, potentially leading to hepatocellular carcinoma. The mechanisms remain under investigation but involve similar pathways as those affecting renal tissues .
Case Studies
Several case studies highlight the severe consequences of AAE exposure:
- Aristolochic Acid Nephropathy (AAN) : Reports indicate over 100 cases of AAN linked to herbal products containing aristolochic acids. Patients typically presented with rapid renal failure following exposure, with many developing upper tract urothelial carcinoma .
- Carcinogenicity Evidence : Animal studies have shown that exposure to AAE leads to a high incidence of tumors in various organs. For instance, male Wistar rats developed urothelial carcinoma after subcutaneous injections of aristolochic acids .
Research Findings
Recent studies have employed advanced techniques such as single-cell RNA sequencing and proteomics to elucidate the effects of AAE at a cellular level:
- Cellular Response : Research has established a single-cell atlas of liver responses to AAE exposure, revealing significant alterations in gene expression associated with stress responses and apoptosis .
- Protein Targeting : Activity-based protein profiling has identified key metabolic enzymes affected by AAE, indicating that it disrupts mitochondrial function and cellular respiration pathways .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Q & A
Q. Basic: What analytical methods are recommended for detecting and quantifying aristolochic acid E (AAE) in botanical samples?
Methodological Answer:
AAE detection requires high sensitivity due to its low natural abundance. Ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) is widely used, offering a limit of detection (LOD) of 0.1 ng/mL and specificity for distinguishing AAE from analogs like AAI/AAII . For complex matrices (e.g., herbal extracts), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fluorescence detection provides robust quantification, achieving recovery rates >90% and resolving co-eluting phytochemicals . Sample preparation should include solid-phase extraction (SPE) to minimize matrix interference.
Q. Basic: How is this compound metabolically activated in vivo, and which enzymes are involved?
Methodological Answer:
AAE undergoes nitroreduction via NAD(P)H:quinone oxidoreductase (NQO1) to form reactive cyclic nitrenium ions, which bind DNA. Cytochrome P450 enzymes (CYP1A1/1A2) further oxidize AAE to hydroxylated metabolites, reducing its nephrotoxicity. In vitro assays using human hepatic microsomes and recombinant CYPs (e.g., CYP1A2 supersomes) with NADPH regeneration systems confirm these pathways. Competitive inhibition studies with α-naphthoflavone (CYP1A inhibitor) validate enzyme specificity .
Q. Basic: What experimental techniques identify DNA adducts formed by AAE exposure?
Methodological Answer:
The 32P-postlabeling assay is the gold standard. DNA isolates from target tissues (e.g., renal cortex) are enzymatically digested, adducted nucleotides are enriched via nuclease P1 treatment, and labeled with [γ-32P]ATP. Resolution via polyacrylamide gel electrophoresis (PAGE) or HPLC identifies adducts like dA-AAE and dG-AAE. For structural confirmation, compare retention times with synthetic standards and validate via tandem mass spectrometry .
Q. Advanced: How do AAE-induced mutational signatures differ in urothelial cancers compared to other carcinogens?
Methodological Answer:
AAE causes A:T → T:A transversions at a frequency >75% in TP53 and HRAS oncogenes, distinct from UV- or tobacco-associated mutations. Use whole-exome sequencing of tumor DNA from AAE-exposed cohorts (e.g., Balkan endemic nephropathy patients) and analyze mutational profiles using tools like MutSigCV. AAE-specific "mutational fingerprints" are characterized by clustering in adenine-rich regions (e.g., TP53 codon 61) .
Q. Advanced: What interspecies differences exist in hepatic CYP-mediated detoxification of AAE?
Methodological Answer:
In human liver microsomes , CYP1A2 contributes >60% to AAE oxidation, while CYP2C9 and 3A4 account for 20%. In contrast, rat liver microsomes rely on CYP2C isoforms (∼50%). Use recombinant CYP isoforms with NADPH:CYP oxidoreductase and cytochrome b5 to measure kinetic parameters (Km, Vmax). Molecular docking simulations (e.g., AutoDock Vina) reveal species-specific substrate orientations in CYP active sites, explaining divergent metabolic efficiencies .
Q. Advanced: How can metabolomics elucidate dose- and time-dependent AAE nephrotoxicity?
Methodological Answer:
Employ GC-TOF/MS-based metabolomics on serum/urine from rodent models. Multivariate analysis (PLS-DA, OPLS) identifies perturbed pathways (e.g., TCA cycle, fatty acid β-oxidation) via altered metabolites (citrate, hexadecanoic acid). Dose-response trajectories show nonlinear thresholds for tubular injury. Histopathology (PAS staining) and serum creatinine validate metabolic findings. Time-series sampling (e.g., 0–48h post-exposure) captures dynamic metabolic shifts .
Q. Advanced: Can covalent organic frameworks (COFs) selectively remove AAE from herbal extracts?
Methodological Answer:
Vinylene-linked ionic COF resins (e.g., iCOF-1) with quaternary ammonium groups selectively adsorb AAE via electrostatic and π-π interactions. Optimize adsorption conditions (pH 5.0, 25°C) and validate via HPLC. COFs achieve >95% removal efficiency in Aristolochia extracts while preserving non-acidic compounds (e.g., flavonoids). Regeneration with methanol/0.1M NaOH ensures reusability for 5 cycles without capacity loss .
Q. Advanced: What molecular pathways underlie AAE-induced renal fibrosis?
Methodological Answer:
AAE triggers endoplasmic reticulum (ER) stress via PERK-ATF4-CHOP signaling, confirmed by siRNA knockdown in HK-2 cells. Intracellular Ca²⁺ dysregulation (measured via Fura-2 AM fluorescence) activates calpain-1, promoting apoptosis. In vivo, TGF-β1/Smad3 inhibition (e.g., SB431542) reduces collagen deposition in rat kidneys. Transcriptomics (RNA-seq) and pathway analysis (IPA) identify fibrotic hubs like ECM-receptor interaction .
Q. Advanced: What gaps exist in analytical methods for AAE detection, and how can they be addressed?
Methodological Answer:
Current LC-MS methods struggle with isomer discrimination (e.g., AAE vs AAIVa). Develop ion mobility spectrometry (IMS) -MS for gas-phase separation based on collision cross-section differences. Synchrotron-based X-ray crystallography can resolve structural ambiguities in adducts. Collaborative validation across labs (e.g., via WHO protocols) ensures reproducibility. Reference materials (NIST SRM 3259) are needed for standardization .
Q. Advanced: How do in silico methods predict CYP-AAE binding affinities?
Methodological Answer:
Flexible docking (e.g., Glide Induced Fit) simulates AAE orientation in CYP1A2/1A1 active sites. Binding energy calculations (MM-GBSA) correlate with experimental Km values. Molecular dynamics (100ns simulations) assess stability of catalytic poses (e.g., methoxy group proximity to heme iron). QSAR models trained on CYP inhibition data predict metabolic rates for novel analogs .
特性
IUPAC Name |
8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMNWRTDNPVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147983 | |
Record name | Aristolochic acid E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107259-48-3 | |
Record name | Aristolochic acid E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。